molecular formula C17H11Cl2NO B11958896 2,4-dichloro-N-(naphthalen-1-yl)benzamide CAS No. 88704-85-2

2,4-dichloro-N-(naphthalen-1-yl)benzamide

Cat. No.: B11958896
CAS No.: 88704-85-2
M. Wt: 316.2 g/mol
InChI Key: SGTGBXYUCAVUQC-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(naphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a naphthalene moiety attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(naphthalen-1-yl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with naphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: The major products are 2,4-dichlorobenzoic acid and naphthalen-1-amine.

Scientific Research Applications

2,4-dichloro-N-(naphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(naphthalen-2-yl)benzamide
  • 2,4-dichloro-N-(naphthalen-1-ylmethyl)benzamide
  • 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide

Uniqueness

2,4-dichloro-N-(naphthalen-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both chlorine atoms and a naphthalene moiety. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

88704-85-2

Molecular Formula

C17H11Cl2NO

Molecular Weight

316.2 g/mol

IUPAC Name

2,4-dichloro-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C17H11Cl2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21)

InChI Key

SGTGBXYUCAVUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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